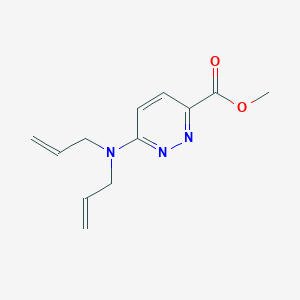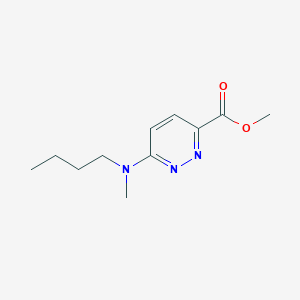
(5-etil-3-(piridin-3-il)-1H-pirazol-1-il)metanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Diseño de Fármacos Farmacéuticos
El grupo pirazol presente en el compuesto es conocido por su importancia farmacológica. Puede servir como andamiaje para desarrollar nuevos candidatos a fármacos con posibles propiedades anticancerígenas, anticonvulsivas, antimicrobianas y antiinflamatorias . La presencia de un anillo de piridina podría mejorar aún más estas propiedades, convirtiéndolo en un candidato valioso para el diseño de fármacos multifuncionales.
Síntesis Orgánica
Este compuesto podría utilizarse como intermedio en la síntesis orgánica, particularmente en la construcción de moléculas complejas con derivados de tiazolidina. Las tiazolidinas han mostrado una amplia gama de actividades terapéuticas y se utilizan en el diseño de sondas debido a su diversa actividad terapéutica y farmacéutica .
Agentes Neuroprotectores
La investigación sobre los derivados de tiazolidina ha indicado actividades neuroprotectoras y antioxidantes. El compuesto en cuestión podría modificarse para mejorar estas propiedades, lo que llevaría al desarrollo de tratamientos para enfermedades neurodegenerativas .
Mecanismo De Acción
The mechanism of action of 5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol is not fully understood. However, it is believed that this compound acts as an agonist at certain receptors in the body, which results in a variety of biochemical and physiological effects. Specifically, it has been found to activate the muscarinic receptors in the parasympathetic nervous system, resulting in an increase in the production of acetylcholine. Additionally, it has been found to activate the β-adrenergic receptors in the sympathetic nervous system, resulting in an increase in the production of catecholamines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol have been studied in laboratory experiments. It has been found to have a wide range of effects on the human body, including an increase in blood pressure, an increase in heart rate, an increase in respiration rate, an increase in alertness, an increase in energy, an increase in appetite, an increase in libido, an increase in muscle strength, and an increase in endurance. Additionally, it has been found to have a calming effect on the central nervous system, resulting in an overall feeling of relaxation and well-being.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol in laboratory experiments has a number of advantages and limitations. The major advantage of using this compound is that it is relatively safe and has a low toxicity level. Additionally, it is easy to synthesize and is relatively inexpensive. However, it has a short half-life and is quickly metabolized by the body, which can limit its effectiveness in certain experiments. Additionally, it is not well-suited for long-term studies due to its relatively short half-life.
Direcciones Futuras
The potential future directions for 5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol are vast. It has been suggested that this compound could be used to study the effects of various drugs on the human body, as well as to study the effects of various environmental factors on the human body. Additionally, it could be used to study the effects of various hormones on the human body, and to study the effects of various dietary supplements on the human body. Additionally, it could be used to study the effects of various drugs on the central nervous system, and to study the effects of various environmental factors on the central nervous system. Finally, it could be used to study the effects of
Propiedades
IUPAC Name |
(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-10-6-11(13-14(10)8-15)9-4-3-5-12-7-9/h3-7,15H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXWNKYAMHTMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CO)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















